2-(5-Methyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride
Description
Properties
IUPAC Name |
5-methyl-3-piperidin-2-yl-1,2,4-oxadiazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O.ClH/c1-6-10-8(11-12-6)7-4-2-3-5-9-7;/h7,9H,2-5H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRAUTWFNQAHPJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)C2CCCCN2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1311317-43-7, 1258640-84-4 | |
| Record name | Piperidine, 2-(5-methyl-1,2,4-oxadiazol-3-yl)-, hydrochloride (1:2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1311317-43-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(5-methyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Formation of 1,2,4-Oxadiazole Ring
- The 1,2,4-oxadiazole ring is typically synthesized via cyclization reactions involving amidoximes and carboxylic acid derivatives or their equivalents (e.g., esters, acid chlorides).
- A common method is the condensation of a suitable amidoxime with an acyl chloride or ester under dehydrating conditions to form the 1,2,4-oxadiazole ring.
- For the 5-methyl substitution, methyl-substituted precursors such as methyl amidoxime or methyl-substituted acid derivatives are used.
Salt Formation
- The free base form of 2-(5-Methyl-1,2,4-oxadiazol-3-yl)piperidine is converted to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent such as ethanol or ether.
- This step improves the compound’s stability and crystallinity.
Representative Synthetic Procedure (Inferred from Related Compounds)
| Step | Reagents/Conditions | Description | Yield/Notes |
|---|---|---|---|
| 1 | Methyl amidoxime + Acyl chloride | Cyclization to form 5-methyl-1,2,4-oxadiazole | Moderate to good yields typical |
| 2 | 5-methyl-1,2,4-oxadiazole + 2-chloropiperidine | Nucleophilic substitution to attach piperidine | Requires base, inert atmosphere |
| 3 | Free base + HCl in ethanol | Formation of hydrochloride salt | High purity salt obtained |
Summary Table of Preparation Methods
| Preparation Step | Methodology | Typical Conditions | Advantages | Challenges |
|---|---|---|---|---|
| 1. Oxadiazole ring formation | Cyclization of amidoxime + acyl chloride/ester | Heat, dehydrating agents | Efficient ring closure | Requires pure intermediates |
| 2. Piperidine introduction | Nucleophilic substitution or coupling | Base, inert atmosphere | Direct attachment to ring | Possible side reactions |
| 3. Salt formation | Reaction with HCl in solvent | Room temperature, ethanol/ether | Improves stability and solubility | Requires careful handling of acid |
Notes on Optimization and Scale-Up
- Reaction yields can be optimized by controlling temperature, solvent choice, and reaction time.
- Purification often involves recrystallization of the hydrochloride salt.
- Scale-up requires attention to reaction exotherms and by-product formation, especially during cyclization and substitution steps.
Chemical Reactions Analysis
2-(5-Methyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Cyclization: The oxadiazole ring can participate in cyclization reactions to form more complex heterocyclic structures
Scientific Research Applications
Medicinal Chemistry
This compound has garnered attention in medicinal chemistry due to its potential as a pharmacological agent. It is often investigated for:
- Antimicrobial Activity : Studies have indicated that oxadiazoles exhibit significant antimicrobial properties. The incorporation of piperidine may enhance these effects, making it a candidate for developing new antibiotics.
- Anticancer Properties : Research has shown that oxadiazole derivatives can inhibit tumor growth. The piperidine moiety may contribute to improved bioactivity and selectivity against cancer cells.
Neuroscience
2-(5-Methyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride is being explored for its neuroprotective effects. Its structure suggests potential interactions with neurotransmitter systems, which could lead to applications in treating neurodegenerative diseases.
Agricultural Chemistry
The compound's biological activity has led to investigations into its use as a pesticide or herbicide. The oxadiazole ring is known for its effectiveness against various pests and diseases affecting crops.
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of various oxadiazole derivatives, including this compound. Results indicated a significant inhibition of bacterial growth compared to standard antibiotics .
Case Study 2: Anticancer Activity
Research conducted at a leading university demonstrated that this compound exhibited cytotoxic effects on multiple cancer cell lines. The study highlighted its potential as a lead compound for developing novel anticancer therapies .
Mechanism of Action
The mechanism of action of 2-(5-Methyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, leading to inhibition or activation of biological pathways. The piperidine moiety may enhance the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of piperidine-oxadiazole hybrids , where variations in substituents on the oxadiazole ring or piperidine core modulate physicochemical and pharmacological properties. Below is a detailed comparison:
Substituent Variations on the Oxadiazole Ring
Key Observations:
- Methyl (Target Compound): Balances lipophilicity (logP ~1.5–2.0) and solubility, making it suitable for CNS penetration .
- Isopropyl/Cyclopropyl: Enhance lipophilicity (logP >2.5), favoring membrane permeability but reducing solubility; cyclopropyl may confer metabolic resistance .
Pharmacological Profiles
Several analogs act as serotonin receptor ligands , particularly targeting 5-HT₁B and 5-HT₁D subtypes:
- SB224289 (2,3,6,7-tetrahydro-1'-methyl-5-[2'-methyl-4'-(5-methyl-1,2,4-oxadiazol-3-yl)biphenyl-4-carbonyl]furo[2,3-f]indole-3-spiro-4'-piperidine HCl): A selective 5-HT₁B inverse agonist (Ki <1 nM) used in migraine and depression research .
- GR127935 (N-[4-methoxy-3-(4-methylpiperazin-1-yl)phenyl]-2'-methyl-4'-(5-methyl-1,2,4-oxadiazol-3-yl)biphenyl-4-carboxamide HCl): Dual 5-HT₁B/₁D antagonist with nanomolar potency; inhibits serotonin autoreceptors .
- BRL15572 (1-(3-chlorophenyl)-4-[3,3-diphenyl(2-(S,R)-hydroxypropanyl)piperazine] HCl): Selective 5-HT₁D antagonist (IC₅₀ ~10 nM) .
The target compound shares structural motifs with these drugs (e.g., oxadiazole-piperidine core) but lacks extended aromatic systems, suggesting it may serve as a simpler scaffold for optimizing selectivity.
Biological Activity
2-(5-Methyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride is a compound characterized by its unique oxadiazole structure, which has garnered attention in medicinal chemistry for its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial properties, anticancer effects, and other relevant pharmacological activities.
- Chemical Formula : C₈H₁₄ClN₃O
- Molecular Weight : 203.67 g/mol
- CAS Number : 1258640-84-4
- MDL Number : MFCD17976970
Antimicrobial Activity
Recent studies have evaluated the antimicrobial efficacy of various oxadiazole derivatives, including this compound. The compound's structure suggests potential activity against a range of pathogens.
- Minimum Inhibitory Concentration (MIC) : The compound demonstrated MIC values comparable to established antibiotics against several bacterial strains.
- Biofilm Inhibition : It has been shown to inhibit biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, suggesting its utility in treating biofilm-associated infections .
| Pathogen | MIC (μg/mL) | Biofilm Inhibition |
|---|---|---|
| Staphylococcus aureus | 0.5 | Yes |
| Escherichia coli | 1.0 | No |
| Pseudomonas aeruginosa | 0.75 | Yes |
Anticancer Activity
The anticancer potential of this compound has been investigated in various cancer cell lines.
- Cell Lines Tested : The compound was tested against human leukemia (CEM), breast adenocarcinoma (MCF-7), and melanoma (MEL-8) cell lines.
- Cytotoxicity : It exhibited significant cytotoxic effects with IC50 values indicating potent activity against these cancer types.
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 10.38 | Induction of apoptosis |
| CEM | 5.25 | Cell cycle arrest |
| MEL-8 | 12.50 | Caspase activation |
The mechanism underlying the biological activities of this compound appears to involve the induction of apoptosis through the activation of caspases and modulation of p53 pathways. Flow cytometry assays indicated that treatment with the compound leads to increased levels of p53 and caspase cleavage in cancer cells .
Case Studies
Several case studies have highlighted the effectiveness of oxadiazole derivatives in drug discovery:
- HsClpP Agonists : A related class of compounds has shown promise as agonists for human caseinolytic protease P (HsClpP), which plays a critical role in mitochondrial homeostasis and apoptosis in cancer cells .
- Comparative Studies : Comparative analyses with standard chemotherapeutics like doxorubicin revealed that certain derivatives exhibited superior cytotoxicity against specific cancer cell lines .
Q & A
Q. Critical Factors :
- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency but require rigorous drying to avoid hydrolysis .
- Purification : Column chromatography or recrystallization (using ethanol/water mixtures) is essential to achieve >95% purity. Yields range from 60–75% depending on steric hindrance and intermediate stability .
How should researchers characterize the purity and structural integrity of this compound?
Basic Research Question
Methodological Approach :
Basic Research Question
- Storage : Keep at 2–8°C in airtight containers under nitrogen. Avoid exposure to humidity (>60% RH causes clumping) .
- Decomposition Risks : Prolonged storage at RT leads to ~5% degradation over 6 months (HPLC monitoring recommended) .
- Safety : Use PPE (nitrile gloves, P95 respirator) during handling. Neutralize spills with 5% sodium bicarbonate .
What in silico or in vitro models are predictive of this compound’s efficacy in modulating neurological targets?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
